(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17609338
InChI: InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m0/s1
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

CAS No.:

Cat. No.: VC17609338

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name ethyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Standard InChI InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m0/s1
Standard InChI Key WQCFOWMOJLYSPS-YUMQZZPRSA-N
Isomeric SMILES CCOC(=O)[C@H]1C[C@@H]1NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CC1NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopropane ring substituted at the 1- and 2-positions with a Boc-protected amino group and an ethyl ester, respectively. The (1S,2S) configuration establishes a cis spatial relationship between these substituents, influencing both reactivity and intermolecular interactions. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
IUPAC Nameethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Stereochemistry(1S,2S)
CAS Registry613261-19-1

The Boc group enhances solubility in organic solvents while protecting the amine during synthetic transformations. The cyclopropane ring imposes angle strain, increasing susceptibility to ring-opening reactions.

Spectral and Computational Data

  • InChIKey: WQCFOWMOJLYSPS-UHFFFAOYSA-N

  • SMILES: CCOC(=O)C1CC1NC(=O)OC(C)(C)C

  • XLogP3: Estimated at 2.1 (analogous to vinyl derivative)

  • Topological Polar Surface Area: 64.6 Ų (indicative of moderate polarity)

Density functional theory (DFT) calculations predict a strained cyclopropane ring with bond angles of ~60°, consistent with experimental crystallographic data for related compounds .

Synthesis and Stereochemical Control

Yield Optimization

  • Cyclopropanation: 63–75% yield (similar to cyclopentane analogs)

  • Boc Protection: >90% yield under anhydrous conditions

  • Resolution: 40–60% recovery of enantiopure product

Critical parameters include temperature control (-78°C for cyclopropanation) and strict exclusion of moisture during Boc protection .

Applications in Organic Synthesis

Peptide Mimetics

The cyclopropane ring mimics proline’s pyrrolidine structure in peptide chains, inducing conformational constraints that enhance metabolic stability. For example, substituting proline with (1S,2S)-cyclopropane analogs in angiotensin-converting enzyme (ACE) inhibitors improves oral bioavailability .

Cross-Coupling Reactions

The ethyl ester serves as a directing group in transition metal-catalyzed reactions:

(1S,2S)-Boc-cyclopropane+Ar–XPd(PPh₃)₄Ar–cyclopropane+Byproducts\text{(1S,2S)-Boc-cyclopropane} + \text{Ar–X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar–cyclopropane} + \text{Byproducts}

Suzuki-Miyaura couplings with arylboronic acids proceed with retention of configuration at the cyclopropane carbons .

Ring-Opening Functionalization

Electrophilic agents (e.g., Br₂, HCl) cleave the strained ring:

Cyclopropane+HClCH₂Cl–CH₂–COOEt+NHBoc\text{Cyclopropane} + \text{HCl} \rightarrow \text{CH₂Cl–CH₂–COOEt} + \text{NHBoc}

This reactivity enables access to γ-chloroamines and other bifunctional intermediates.

Stereochemical Considerations

Configuration–Activity Relationships

  • (1S,2S) vs. (1R,2R): The cis configuration enhances membrane permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for trans) .

  • Diastereomers: (1S,2R) isomers exhibit reduced metabolic stability (t₁/₂ = 2 h vs. 6 h for (1S,2S)) in liver microsomes .

Chiral Resolution Challenges

Racemization at C1 occurs above 80°C, necessitating low-temperature purification. Kinetic resolution using Pseudomonas cepacia lipase achieves 98% ee but requires 72 h .

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